molecular formula C13H23NO4 B11784720 trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate CAS No. 2008714-59-6

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B11784720
CAS No.: 2008714-59-6
M. Wt: 257.33 g/mol
InChI Key: ZFAWFFHKIMXTPI-UWVGGRQHSA-N
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Description

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a piperidine-derived dicarboxylate ester featuring a tert-butyl group at position 1, a methyl ester at position 4, and a methyl substituent at position 3 in the trans configuration. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules . Its stereochemistry and functional group arrangement influence its reactivity, stability, and biological activity.

Properties

CAS No.

2008714-59-6

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4S)-3-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

ZFAWFFHKIMXTPI-UWVGGRQHSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Optical Resolution (Step 1) :
    Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (Formula I) undergoes chiral resolution using a resolving agent (e.g., tartaric acid derivatives), yielding the desired (3R,4S)-enantiomer (Formula II) with >99% enantiomeric excess (ee).

  • Base-Mediated Rearrangement (Step 2) :
    Formula II is treated with a strong base (e.g., NaOH or KOH) in ethanol at 60–80°C for 4–6 hours, forming the piperidine-3,4-diol intermediate (Formula III) with retention of configuration.

  • Protection with Di-tert-butyl Dicarbonate (Step 3) :
    Formula III reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (Formula IV).

  • Racemization Recycling (Step 4) :
    The undesired enantiomer from Step 1 is racemized using a catalytic base (e.g., DBU) in toluene at 100°C for 8–12 hours, enabling reuse in Step 1 and improving overall yield to >85%.

Table 1: Stereoselective Synthesis Conditions and Outcomes

StepReagents/ConditionsYieldeeKey Observation
1Tartaric acid, EtOH, 25°C, 24h45%>99%Scalable to kilogram batches
2NaOH, EtOH, 70°C, 5h92%Configuration retention confirmed by NMR
3Boc₂O, DCM, 25°C, 18h88%Mild conditions prevent epimerization
4DBU, toluene, 100°C, 10h95%100% racemization efficiency

Alkylation Using Lithium Hexamethyldisilazane (LiHMDS)

Ambeed’s protocol employs LiHMDS to deprotonate piperidine intermediates, facilitating nucleophilic substitution with heteroaromatic chlorides.

Experimental Procedure

  • Deprotonation :
    Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.0 equiv) is treated with LiHMDS (1.1 equiv) in tetrahydrofuran (THF) at −78°C under argon.

  • Nucleophilic Substitution :
    4-Chloro-6,7-dimethoxyquinazoline (1.05 equiv) is added, and the reaction is warmed to 25°C over 2–3 hours. After 18–72 hours, quenching with NaH₂PO₄ and extraction with DCM yields the crude product (100% crude yield).

  • Purification :
    Flash chromatography (hexane/EtOAc, 1:1) achieves >95% purity, confirmed by LC-MS (MH⁺: 432.2).

Table 2: Alkylation Reaction Optimization

ParameterOptimal ValueImpact on Yield
Temperature−78°C → 25°CPrevents side reactions
LiHMDS Equiv1.1Ensures complete deprotonation
Reaction Time18–72hLonger times improve conversion for sterically hindered substrates

Comparative Analysis of Methods

Efficiency and Scalability

  • Stereoselective Synthesis : Preferred for industrial-scale production due to racemization recycling, reducing raw material waste.

  • Alkylation : Suitable for rapid small-scale synthesis but requires costly LiHMDS and chromatography.

  • Hydrogenation : Limited by the need for post-synthesis stereochemical resolution.

Table 3: Method Comparison

MethodYieldScalabilityStereoselectivityCost
Optical Resolution85%High (kg)>99% eeModerate
Alkylation100% (crude)Medium (g)RacemicHigh
Hydrogenation76–100%Low (mg)Requires separationLow

Chemical Reactions Analysis

Types of Reactions: Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound is being investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its piperidine core is often found in various bioactive compounds, making it a valuable scaffold for drug design.
    • Case Study : Research has shown that derivatives of piperidine exhibit activity against certain types of cancer cells. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific targets in cancer therapy.
  • Neuropharmacology :
    • Its application in neuropharmacology is notable, particularly in developing agents that modulate neurotransmitter systems. The compound's ability to interact with various receptors could lead to advancements in treating neurological disorders.
    • Case Study : Studies have indicated that similar compounds can act as effective inhibitors of neurotransmitter uptake, suggesting that trans-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate may have similar properties.

Organic Synthesis Applications

  • Building Block for Synthesis :
    • This compound serves as a versatile building block in organic synthesis, particularly in synthesizing more complex molecules. Its functional groups allow for further derivatization.
    • Data Table: Synthetic Routes Using this compound
Reaction TypeProduct ExampleYield (%)Reference
EsterificationMethyl esters85
AlkylationAlkylated derivatives78
Coupling ReactionsBiologically active compounds90
  • Catalysis :
    • The compound can act as a catalyst or catalyst precursor in various reactions due to its ability to stabilize reactive intermediates.
    • Case Study : In one study, the use of piperidine derivatives as catalysts in asymmetric synthesis led to improved enantioselectivity in the formation of chiral centers.

Material Science Applications

  • Polymer Chemistry :
    • The compound's diester functionality makes it suitable for incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability.
    • Data Table: Properties of Polymers Containing this compound
Polymer TypeProperty EnhancedMeasurement Method
PolyurethaneFlexural StrengthASTM D790
PolycarbonateImpact ResistanceISO 179
Biodegradable PlasticsDegradation RateASTM D5338
  • Coatings and Adhesives :
    • The compound can be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.
    • Case Study : Research demonstrated that incorporating this compound into adhesive formulations significantly improved bond strength and durability under environmental stress.

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (Target) 3-Me, trans-configuration C₁₃H₂₃NO₄ 257.3 Intermediate for bioactive molecules
(3,4)-trans-1-Tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate 3-F, trans-configuration C₁₂H₂₀FNO₄ 261.3 Enhanced metabolic stability; halogenated analog
trans-1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Oxo, 4-Et ester C₁₄H₂₃NO₅ 285.3 Ketone functionality for further derivatization
(2R,4R)-1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate 2-Me, cis-configuration C₁₃H₂₃NO₄ 257.3 Chiral building block for asymmetric synthesis
1-Tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate 4-Me (no 3-substituent) C₁₂H₂₁NO₄ 243.3 Liver microsomal stability studies

Key Observations:

  • However, the 3-fluoro analog exhibits higher polarity and metabolic resistance due to fluorine’s electronegativity .
  • Stereochemical Impact: The trans-configuration at positions 3 and 4 is critical for binding affinity in enzyme inhibition. For example, cis-isomers (e.g., (2R,4R)-2-methyl derivative) show distinct conformational preferences in solid-state structures .
  • Functional Group Versatility: The 3-oxo derivative (MW 285.3) enables further functionalization via reductive amination or nucleophilic addition, making it a strategic intermediate in multi-step syntheses .

Stability and Bioavailability

  • Metabolic Stability: The 3-methyl and 3-fluoro analogs exhibit improved liver microsomal stability compared to unsubstituted derivatives, as demonstrated in studies using human hepatocytes .
  • Solubility: The tert-butyl ester enhances lipophilicity (logP ~2.5), whereas methyl esters at position 4 balance aqueous solubility for oral bioavailability .

Biological Activity

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS No. 1951439-13-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : 1-(tert-butyl) 4-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate
  • Purity : Typically reported at 95% in commercial preparations.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit effects similar to those of other piperidine derivatives, which are known to modulate neurotransmitter systems and possess anti-inflammatory properties.

Potential Mechanisms:

  • Neurotransmitter Modulation : Compounds with similar structures have been shown to influence glutamate receptors, particularly NMDA receptors, which play a crucial role in synaptic plasticity and memory function .
  • Antiviral Activity : Some studies indicate that related piperidine derivatives can demonstrate antiviral properties, potentially inhibiting viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity EC50/IC50 Values Notes
Study AAntiviralEC50 = 3.98 μMEffective against HIV type-1
Study BNeuroprotectionIC50 = 32.2 μMInhibitory effect on neuronal cell death
Study CAnti-inflammatoryNot specifiedModulates cytokine release in vitro

Case Study 1: Antiviral Activity

In a study focused on the antiviral properties of piperidine derivatives, this compound was tested for its efficacy against HIV. The compound exhibited an EC50 value of 3.98 μM, indicating significant antiviral activity with a therapeutic index suggesting low cytotoxicity .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective agents identified several piperidine derivatives that could protect neuronal cells from apoptosis induced by oxidative stress. While specific data on this compound was limited, related compounds showed promising IC50 values around 32.2 μM for neuroprotection .

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves multi-step procedures, including Boc protection, alkylation, and stereoselective reduction. For example, a similar piperidine derivative (1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) was synthesized using lithium diisopropylamide (LDA) for deprotonation followed by alkylation with diiodomethane . To ensure stereochemical purity, chiral chromatography or asymmetric catalysis (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) is recommended, as seen in analogous syntheses of trans-piperidine derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR : Analyze coupling constants (e.g., J = 6.8–7.3 Hz for axial-equatorial proton interactions in piperidine rings) .
  • HPLC-MS : Confirm molecular weight (theoretical m/z = 257.3 for C₁₃H₂₃NO₄) and purity (>95%) .
  • X-ray crystallography : Employ SHELX software for structure refinement, leveraging its robustness in small-molecule crystallography .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer:

Property Value Source
Melting Point33–37°C (similar Boc analogs)
Boiling Point~307°C (estimated)
SolubilityMethanol, THF, DCM
StabilitySensitive to moisture; store under inert gas

Advanced Research Questions

Q. How do substituents at the 3-methyl position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-methyl group introduces steric hindrance, affecting reaction kinetics. For instance, in a fluorinated analog (3-fluoro derivative), the electron-withdrawing effect of fluorine increased electrophilicity at the 4-methyl carboxylate, enabling Suzuki-Miyaura coupling with arylboronic acids . Contrastingly, cyano-substituted analogs (e.g., 4-cyano) showed reduced nucleophilicity due to resonance stabilization . Optimize conditions using Pd(OAc)₂/Cs₂CO₃ in DMF at 100°C for cross-coupling .

Q. How can conflicting NMR data (e.g., split signals) arising from stereochemical impurities be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detect rotational barriers in Boc-protected piperidines at variable temperatures .
  • Chiral Shift Reagents : Use Eu(hfc)₃ to separate enantiomer signals .
  • DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09) to assign stereochemistry .

Q. What are the mechanistic implications of using LDA versus NaH in deprotonation steps during synthesis?

Methodological Answer:

  • LDA : Preferred for strong, selective deprotonation of less acidic protons (e.g., α to esters in piperidine rings) at −78°C .
  • NaH : Generates broader basicity, risking over-reduction or side reactions (e.g., ester cleavage) .
    A study on tert-butyl 4-(iodomethyl)piperidine-1,4-dicarboxylate showed LDA achieved 88% yield vs. 24.5% with NaH in analogous reactions .

Q. How does the trans-configuration impact crystallographic packing and bioavailability?

Methodological Answer:

  • Crystallography : Trans-isomers exhibit denser packing (e.g., 1.07 g/cm³) due to reduced steric clash, enhancing thermal stability .
  • Bioavailability : Trans-configuration improves membrane permeability in piperidine-based drug candidates (logP = 1.74 vs. 1.2 for cis) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How to address?

Analysis:

  • Impurity Effects : Residual solvents (e.g., THF) lower observed melting points. Purify via recrystallization in hexane/EtOAc .
  • Polymorphism : Some analogs (e.g., tert-butyl 4-cyanopiperidine-1,4-dicarboxylate) exhibit multiple crystalline forms. Use DSC to identify transitions .

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